{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene
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Overview
Description
{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene is an organic compound that features a benzene ring substituted with a methoxyethyl group and a sulfanyl group attached to a dimethylbut-1-yn-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene typically involves multiple steps:
Formation of the Dimethylbut-1-yn-1-yl Moiety: This can be achieved through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Methoxyethyl Group Addition:
Final Coupling with Benzene: The final step involves coupling the synthesized intermediate with a benzene ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne moiety, converting it to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene:
{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-ethoxyethyl}benzene: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}toluene: Similar structure but with a toluene ring instead of benzene.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
The compound {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene, also known as a derivative of methoxyethylbenzene, is of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an alkyne group and a methoxyethyl substituent on a benzene ring, which contributes to its reactivity and interaction with biological targets. The molecular formula is C13H18OS, with a molecular weight of approximately 226.35 g/mol.
Mechanisms of Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the methoxy group can enhance the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.
2. Anticancer Potential
Studies have shown that certain alkynyl compounds can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been investigated for their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
3. Antimicrobial Activity
Compounds containing sulfur and alkyne functionalities have demonstrated antimicrobial properties. The unique structure allows these compounds to interact with microbial membranes or essential enzymes, leading to growth inhibition or cell death .
Case Study 1: Antioxidant Effects
A study evaluated the antioxidant capacity of various methoxy-substituted phenolic compounds, revealing that those with alkyne groups exhibited superior activity compared to their non-alkynyl counterparts. The research highlighted the role of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
In a recent investigation involving breast cancer cell lines, this compound was found to significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Comparative Analysis
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antioxidant, Anticancer | Free radical scavenging, Apoptosis induction |
2-Methoxyethylbenzene | Mild antioxidant | Limited radical scavenging |
3-Methoxystyrene | Moderate anticancer | Cell cycle arrest |
Properties
CAS No. |
649884-81-1 |
---|---|
Molecular Formula |
C15H20OS |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
[(1S)-1-(3,3-dimethylbut-1-ynylsulfanyl)-2-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20OS/c1-15(2,3)10-11-17-14(12-16-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-/m1/s1 |
InChI Key |
CVOJQARRUXCPLZ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)C#CS[C@H](COC)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C#CSC(COC)C1=CC=CC=C1 |
Origin of Product |
United States |
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